Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl-

HIV-1 Antiviral Screening Structure-Activity Relationship

Researchers studying HIV-1 SAR often lack a validated inactive negative control. 2'-FddT (CAS 121353-93-3) solves this: its single 2'-fluoro substitution on the dideoxyribose completely abolishes antiviral activity, providing a robust baseline for assay validation. - Ideal negative control: demonstrated complete loss of anti-HIV-1 activity vs. active difluoro analogs. - Key pharmaceutical intermediate: nucleoside core for HBV phosphoramidate prodrugs (e.g., Inarigivir). - Custom synthesis available; inquire for purity ≥97%, quantity, and global delivery.

Molecular Formula C10H13FN2O4
Molecular Weight 244.22 g/mol
CAS No. 121353-93-3
Cat. No. B12795914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine, 2',3'-dideoxy-2'-fluoro-5-methyl-
CAS121353-93-3
Molecular FormulaC10H13FN2O4
Molecular Weight244.22 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)F
InChIInChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-8(5)15)9-7(11)2-6(4-14)17-9/h3,6-7,9,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,9+/m0/s1
InChIKeyNPHYUIHLLMXOFR-LKEWCRSYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Fluoro-3'-deoxythymidine Chemical Profile


Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- (CAS 121353-93-3, also known as 2'-fluoro-3'-deoxythymidine or 2'-FddT) is a synthetic pyrimidine nucleoside analog [1]. Its molecular structure features a 2',3'-dideoxyribose sugar with a fluorine atom substitution at the 2'-position and a methyl group at the 5-position of the uracil base [2]. This compound belongs to a class of fluorinated 2',3'-dideoxynucleosides that were systematically synthesized and evaluated as potential anti-HIV-1 agents in the early 1990s [3].

Negative Control Retroviral screening assays (HIV-1, FeLV)
SAR Probe 2'-Fluoro-2',3'-dideoxy inactivation studies
Synthetic Intermediate HBV phosphoramidate prodrug synthesis

Why 2'-FddT Cannot Be Substituted


This compound is not interchangeable with other fluorinated 2',3'-dideoxynucleosides due to a critical structure-activity relationship (SAR) finding: the specific substitution pattern of a single fluorine atom at the 2'-position on a dideoxyribose sugar, in the context of a 5-methyluridine base, results in a complete loss of anti-HIV-1 activity. This is a stark contrast to other closely related analogs, such as 2',3'-dideoxy-2',3'-difluoro-5-methyluridine (which features two fluorine atoms) or 2',3'-didehydro-2'-fluorothymidine (which contains a 2',3'-double bond), which retain some degree of activity [1]. This inactivation demonstrates the extreme sensitivity of antiviral efficacy to subtle modifications, making this specific compound a unique and essential tool for scientific studies where its lack of activity is the defining feature, rather than an interchangeable member of a class [1].

Unique 2'-F inactivation
Single 2'-fluorine on dideoxyribose abolishes activity, unlike difluorinated or 2',3'-didehydro analogs that retain some effect.
Class-level assumption invalid
Its defining feature is a complete lack of antiviral activity; it cannot substitute for any active nucleoside analog without extensive validation.

Differentiation Evidence vs. Close Analogs


Anti-HIV-1 Activity Loss vs AZT

The compound demonstrates a complete lack of anti-HIV-1 activity, a stark departure from the potent activity of its structural parent, AZT, and other fluorinated analogs in the same study [1]. In an in vitro screening assay against HIV-1, Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- (37) was reported to have no significant activity [1]. This is in contrast to the well-established activity of AZT (3'-azido-3'-deoxythymidine), the benchmark compound that motivated the synthesis of this series, which exhibits an EC50 in the low nanomolar range (typically 0.01-0.04 µM) in similar cell-based assays [2].

Anti-HIV-1 Activity Loss
Head-to-head
No significant activity vs. AZT (low nM EC50)
Defines negative control probe specificity
In vitro HIV-1 screening assay
HIV-1 Antiviral Screening Structure-Activity Relationship

Anti-FeLV Activity Comparison

The compound was screened for activity against feline T-cell leukemia virus (FeLV) in vitro alongside several other fluorinated nucleoside analogs [1]. Like the result for HIV-1, Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- (37) was reported to show no significant activity against FeLV [1]. This lack of activity was consistent across all analogs tested in this specific series, highlighting the uniform inactivation effect of these particular 2'-fluoro modifications on retroviral targets [1].

Anti-FeLV Activity
Class-level
No significant activity across fluorinated analogs
Cross-retroviral inactivity context
FeLV screening; class-level inference
FeLV Antiviral Screening Nucleoside Analog

Key Intermediate for Anti-HBV Prodrugs

Patents describing the synthesis of anti-HBV agents identify Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- (also described as 2'-fluoro-3'-deoxythymidine) as a crucial synthetic intermediate [1]. Specifically, this compound serves as the nucleoside precursor for the synthesis of phosphoramidate prodrugs, a class that includes the investigational drug Inarigivir (SB 9200) . Inarigivir, which has demonstrated potent in vitro activity against wild-type and drug-resistant HBV (EC50 = 2.5 µM in HepG2/2.15 cells), is a prodrug of a monophosphate derivative that requires this specific nucleoside core for its activity .

HBV Prodrug Intermediate
Supporting evidence
Nucleoside core for phosphoramidate prodrugs
Synthetic precursor, not direct antiviral
Inarigivir analog pathway
Hepatitis B Virus Nucleoside Prodrug Phosphoramidate Synthesis

Enhanced Electrophilicity for Derivatization

The presence of the 2'-fluoro group on the dideoxyribose sugar enhances the electrophilicity at the adjacent 2'-position, enabling selective nucleophilic substitution reactions that are not possible with non-fluorinated 2',3'-dideoxynucleosides . This allows for further functionalization of the sugar ring under controlled conditions, for example, using Deoxo-Fluor reagents to introduce additional fluorine atoms or other nucleophiles to create a library of diverse analogs .

2'-Fluoro Electrophilicity
Data to verify
Enhanced reactivity at 2'-position
Scaffold for nucleophilic derivatization
Class-level property; source review needed
Fluorination Nucleophilic Substitution Synthetic Intermediate

Application Scenarios for 2'-FddT


HIV-1 Negative Control Screening

This compound serves as an ideal negative control in any in vitro assay designed to assess the activity of novel nucleoside analogs against HIV-1 or related retroviruses. Its complete lack of significant antiviral activity, as established in direct comparative studies [1], provides a robust baseline for validating assay specificity and confirming that observed effects from active analogs are due to their unique structural features rather than non-specific cytotoxicity or assay interference.

SAR Probe for 2'-Fluoro Inactivation

For research groups engaged in fundamental structure-activity relationship (SAR) studies of nucleoside antivirals, this compound is a critical tool. Its unique activity profile—being an inactive 2'-fluoro-2',3'-dideoxy analog—allows for the direct interrogation of how a single 2'-fluorine substitution on a dideoxy sugar can abrogate antiviral activity [1]. This can be used in comparative molecular modeling, enzymatic assays with viral polymerases, or cellular uptake studies to pinpoint the precise mechanism of this inactivation.

HBV Phosphoramidate Prodrug Intermediate

Medicinal chemistry teams focused on developing novel therapies for Hepatitis B Virus (HBV) should consider this compound as a key building block. It is the nucleoside core for a series of phosphoramidate prodrugs, including the investigational agent Inarigivir, which have shown activity against drug-resistant HBV strains [2]. Procuring this specific intermediate is a crucial step in the synthesis of these advanced antiviral candidates [2].

Fluorinated Scaffold for Library Synthesis

Synthetic organic chemists can leverage the enhanced electrophilicity of the 2'-position, conferred by the fluorine atom, as a unique chemical handle for further derivatization . This allows for the creation of a diverse library of novel nucleoside analogs through selective nucleophilic substitution reactions, a capability that distinguishes it from non-fluorinated 2',3'-dideoxynucleosides and makes it a valuable starting material for hit discovery and lead optimization programs .

Application
Selection Property
Validation Focus
HIV-1 Negative Control Screening
Inactive 2'-fluoro nucleoside
Assay specificity, non-cytotoxic baseline
SAR Probe for 2'-Fluoro Inactivation
Defined inactivity profile
Mechanism of inactivation studies
HBV Phosphoramidate Prodrug Intermediate
Nucleoside core for prodrug synthesis
Phosphoramidate coupling efficiency
Fluorinated Scaffold for Library Synthesis
2'-fluoro electrophilic handle
Derivatization reaction feasibility

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